2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds. The presence of both pyrazole and thiazole rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The pyrazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Functionalized Pyrazole and Thiazole Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Pyrazoleboronic Acid Pinacol Ester: Similar structure but lacks the thiazole ring.
1-Methyl-1H-Pyrazole-4-Boronic Acid Pinacol Ester: Contains a methyl group on the pyrazole ring.
1-Boc-Pyrazole-4-Boronic Acid Pinacol Ester: Contains a tert-butoxycarbonyl (Boc) protecting group on the pyrazole ring.
Uniqueness
2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both pyrazole and thiazole rings, which provide additional sites for functionalization and enhance its versatility in organic synthesis. The combination of these heterocycles also contributes to its potential biological activity, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-8-19-10(15-9)16-7-5-6-14-16/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUNLCXIYVGML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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